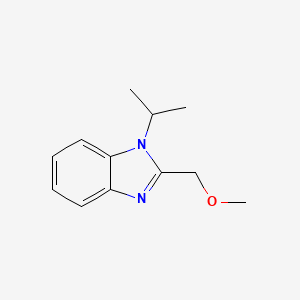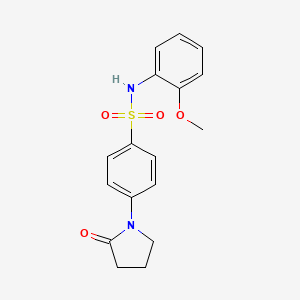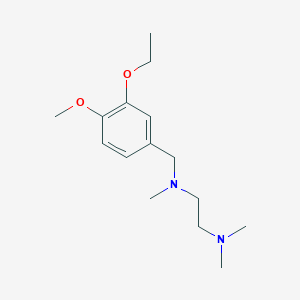
1-isopropyl-2-(methoxymethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2-(methoxymethyl)-1H-benzimidazole, also known as PIM-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. PIM-1 has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Mechanism of Action
The mechanism of action of 1-isopropyl-2-(methoxymethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory, anti-cancer, and anti-viral activities by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, this compound has been found to inhibit the replication of viruses such as HIV-1 and HCV.
Advantages and Limitations for Lab Experiments
1-isopropyl-2-(methoxymethyl)-1H-benzimidazole has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized. It has been extensively studied for its potential therapeutic applications and has been found to exhibit various biochemical and physiological effects. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of 1-isopropyl-2-(methoxymethyl)-1H-benzimidazole. One direction is to further investigate the mechanism of action of this compound. This will help to better understand how this compound exerts its anti-inflammatory, anti-cancer, and anti-viral activities. Another direction is to study the potential therapeutic applications of this compound in vivo. This will help to determine the efficacy and safety of this compound as a potential therapeutic agent. Additionally, future studies could investigate the structure-activity relationship of this compound to identify more potent and selective analogs.
Synthesis Methods
The synthesis of 1-isopropyl-2-(methoxymethyl)-1H-benzimidazole can be achieved through a multi-step process. The first step involves the reaction of 2-nitroaniline with isopropyl alcohol and potassium carbonate to form 2-nitro-N-isopropylaniline. This intermediate is then reduced using palladium on carbon and hydrogen gas to obtain 2-amino-N-isopropylaniline. The second step involves the reaction of 2-amino-N-isopropylaniline with paraformaldehyde and methanol in the presence of hydrochloric acid to form this compound (this compound).
Scientific Research Applications
1-isopropyl-2-(methoxymethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Additionally, this compound has been found to exhibit anti-viral activity by inhibiting the replication of viruses such as HIV-1 and HCV.
properties
IUPAC Name |
2-(methoxymethyl)-1-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)14-11-7-5-4-6-10(11)13-12(14)8-15-3/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVPXMRHOMDBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)


![5-chloro-8-{[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B5855218.png)
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)

![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)